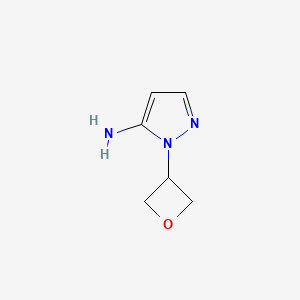
1-(oxetan-3-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(oxetan-3-yl)-1H-pyrazol-5-amine (OPPA) is an organic compound belonging to the class of pyrazolamines. It is a heterocyclic compound consisting of a five-membered ring of three nitrogen atoms and two carbon atoms. OPPA has been studied extensively due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivities : The study by Titi et al. (2020) focuses on the synthesis of pyrazole derivatives, including their structural characterization and potential bioactivities against breast cancer and microbes (Titi et al., 2020).
Antioxidant Agents : El‐Mekabaty et al. (2016) report on the synthesis of new pyrazole derivatives bearing an indole moiety. These compounds were evaluated as antioxidant agents, with some showing notable activity (El‐Mekabaty et al., 2016).
Antibacterial Candidate : Yang et al. (2014) developed a route for large-scale preparation of a novel oxazolidinone antibacterial candidate, using a pyrazole derivative as a key intermediate (Yang et al., 2014).
Copolymerization Catalysts : Matiwane et al. (2020) studied zinc(II) carboxylate complexes with pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming specific polymers (Matiwane et al., 2020).
One-Pot Synthesis Method : Ahadi et al. (2010) reported a one-pot, three-component method for synthesizing pyrazol-4-yl derivatives, highlighting a clean and efficient approach in aqueous media (Ahadi et al., 2010).
Intramolecular H-Bonding Impact : Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, particularly focusing on how intramolecular hydrogen bonds impact the reductive cyclization process (Szlachcic et al., 2020).
Functionalized Indole-Pyrazole Derivatives : El‐Mekabaty et al. (2017) synthesized and evaluated functionalized indole-pyrazole derivatives, exploring their synthetic potency for pharmaceutical interest (El‐Mekabaty et al., 2017).
Energetic Materials Synthesis : Li et al. (2016) synthesized a novel energetic compound, highlighting its excellent thermal stability and potential as a heat-resistant explosive material (Li et al., 2016).
Rh(III)-Catalyzed C-H Amination : Wu et al. (2014) achieved an intermolecular C-H amination of pyrazole derivatives using a rhodium(III) catalyst, indicating potential pharmaceutical applications (Wu et al., 2014).
Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on iron corrosion, providing insights into materials science applications (Chetouani et al., 2005).
σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring their pharmacological activity (Díaz et al., 2012).
Eigenschaften
IUPAC Name |
2-(oxetan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHSVLAFKPJITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxetan-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



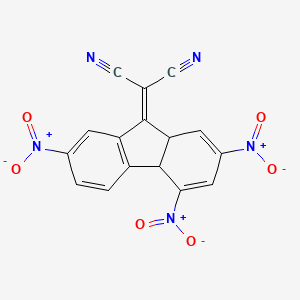
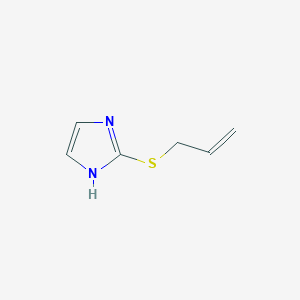
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)


![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)
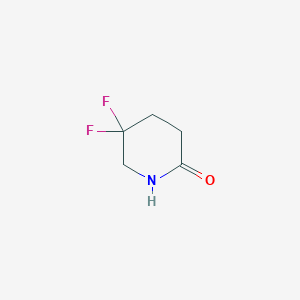
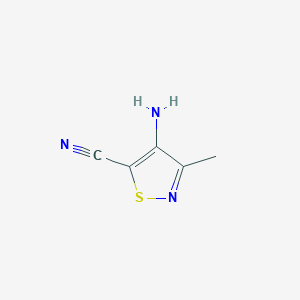
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
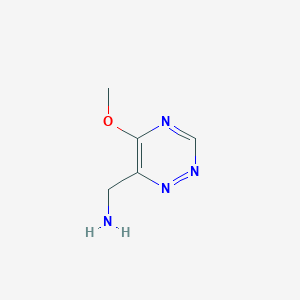

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)